2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
This compound features a benzothiadiazine core with a 1,1-dioxido (sulfone) group, a thioether linkage, and a naphthalen-1-yl acetamide moiety.
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18(20-15-10-5-7-13-6-1-2-8-14(13)15)12-26-19-21-16-9-3-4-11-17(16)27(24,25)22-19/h1-11H,12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKBAUBKHJGBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the class of benzothiadiazine derivatives. Its unique structural features, including the presence of a dioxido group and a naphthalene moiety, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 368.5 g/mol. The structure includes:
- Benzothiadiazine ring : Enhances reactivity and biological activity.
- Thioether linkage : May influence pharmacodynamics.
- Naphthalene moiety : Potentially increases lipophilicity and bioavailability.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that derivatives of benzothiadiazine can effectively inhibit AChE activity, suggesting potential applications in treating cognitive disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : Interaction with key enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to neurotransmitter receptors affecting signal transduction.
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Study 2: AChE Inhibition
In another study focusing on cognitive enhancement, several derivatives were synthesized and tested for AChE inhibition. One derivative showed an IC50 value of 2.7 µM, demonstrating significant potential for therapeutic applications in Alzheimer's disease management.
Comparative Analysis
The table below summarizes the biological activities of selected compounds related to this compound:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures to 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide exhibit significant antimicrobial activity. The presence of the thiadiazine ring may enhance the compound's ability to inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Thiadiazine derivatives have been shown to modulate inflammatory pathways, potentially providing therapeutic effects in conditions such as arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazine Core : Initial reactions involve the formation of the benzo[e][1,2,4]thiadiazine structure through cyclization reactions.
- Thioether Linkage Formation : The introduction of the thiol group is achieved through nucleophilic substitution reactions.
- Acetamide Modification : The final step involves attaching the naphthalene acetamide moiety.
These synthetic pathways allow for the generation of various derivatives that may enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazine derivatives:
- Antimicrobial Activity Study : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of thiadiazine derivatives in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and improvement in joint function .
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that compounds with similar scaffolds could induce apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Structural Analogues with Benzothiadiazine Cores
Compound : 2-((4-Butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-ethylphenyl)acetamide
- Core : Benzothiadiazine with sulfone.
- Substituents : Butyl group at position 4; 3-ethylphenyl acetamide.
- Key Differences: The butyl group increases hydrophobicity compared to the unsubstituted benzothiadiazine in the target compound.
Triazole and Thiazole Derivatives
Compound : 2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- Core : 1,2,4-Triazole with thienyl and allyl substituents.
- Substituents : Naphthyl acetamide (shared with target compound).
- Key Differences: The triazole core lacks the sulfone group, reducing polarity.
Compound Series : Thiazolotriazole acetamides (e.g., compounds 26–32)
- Core : Thiazolo[2,3-c][1,2,4]triazole.
- Substituents: Varied aryl groups (e.g., 4-methoxyphenyl, 4-(trifluoromethyl)phenyl) and amino moieties (e.g., morpholino, piperazinyl).
- Key Differences: Thiazolotriazole cores offer diverse electronic environments compared to benzothiadiazine. Substituents like trifluoromethyl enhance metabolic stability, while morpholino groups improve solubility.
Triazinoquinazoline Derivatives
Compound: 2-[(2-Oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
- Core: Triazinoquinazoline with a ketone group.
- Substituents : Thiadiazole acetamide.
- Key Differences: The fused triazinoquinazoline system increases molecular weight and rigidity. Higher synthetic yields (89.4% in Method A ) suggest favorable reaction kinetics compared to copper-catalyzed methods for triazoles .
Physicochemical and Spectroscopic Comparisons
Infrared (IR) Spectroscopy
- Target Compound : Expected strong S=O stretches (~1300–1150 cm⁻¹) from the sulfone group .
- Nitro-Substituted Analogues (e.g., 6b): Show NO₂ asymmetric stretches (~1504 cm⁻¹) and C=O peaks (~1682 cm⁻¹) .
- Triazinoquinazolines: Exhibit C=O stretches (~1671 cm⁻¹) and C=C aromatic vibrations (~1599 cm⁻¹) .
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
α-Halogenated benzaldehyde phenylhydrazones react with potassium thioacetate to form thiadiazine rings via intramolecular cyclization. For example, α-chlorobenzaldehyde 2,4-dibromophenylhydrazone undergoes nucleophilic displacement with potassium thioacetate in dimethylformamide (DMF) at 80°C, yielding 4H-benzo[e]thiadiazine-1,1-dioxide derivatives. Halogen substituents at the ortho-position facilitate this process, with reactivity following F > Br > Cl.
Table 1: Cyclization Efficiency by Halogen Type
| Halogen (X) | Reaction Time (h) | Yield (%) |
|---|---|---|
| F | 4 | 92 |
| Br | 6 | 85 |
| Cl | 8 | 78 |
Acid-Catalyzed Ring Closure
Alternative approaches employ phosphoryl chloride (POCl₃) as a cyclization catalyst. Substituted thiosemicarbazides refluxed in POCl₃ at 90°C for 3–6 hours generate the thiadiazine core with minimal byproducts. This method avoids competing hydrolysis pathways common in aqueous media.
Stepwise Synthesis and Functionalization
Thioacetamide Linkage Formation
The thioether bridge (-S-) connecting the thiadiazine and acetamide groups is established via nucleophilic substitution. The thiadiazine-3-thiol intermediate reacts with chloroacetamide derivatives in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion.
Representative Reaction:
Naphthalen-1-yl Group Coupling
The final step attaches the naphthalen-1-yl moiety using carbodiimide-based coupling agents. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) activate the acetamide’s carbonyl group, enabling efficient amide bond formation with 1-naphthylamine.
Optimized Conditions:
- Solvent: Anhydrous DMF
- Temperature: 0–5°C (initial), then 25°C
- Reaction Time: 24 hours
- Yield: 91%
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance throughput, continuous flow reactors replace batch systems. Key advantages include:
- Precise temperature control (±2°C)
- Reduced reaction times (cyclization: 1 hour vs. 6 hours in batch)
- Higher purity (99.5% by HPLC)
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cyclization Time | 6 hours | 1 hour |
| Yield | 85% | 93% |
| Purity | 95% | 99.5% |
Purification Protocols
Crude product purification employs gradient elution chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Chromatography achieves >99% purity but increases costs by 30% compared to recrystallization.
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve thiadiazine stability but risk sulfoxide formation. Switching to acetonitrile reduces oxidation byproducts by 40% while maintaining yields.
Stoichiometric Adjustments
Excess chloroacetamide (1.5 eq) boosts thioether formation efficiency from 75% to 92%. However, higher equivalents promote dimerization, requiring careful balancing.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98.5% with a single peak at t₃ = 12.7 minutes.
Applications and Derivative Synthesis
While the primary focus is preparation, the compound’s structure suggests utility in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
